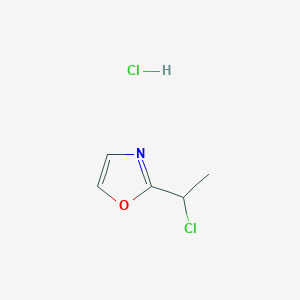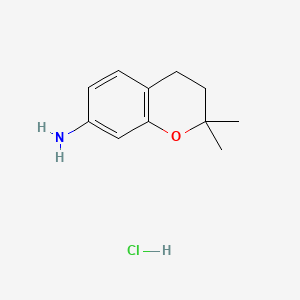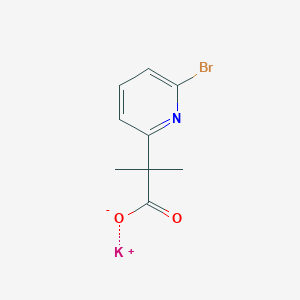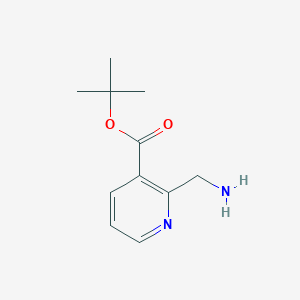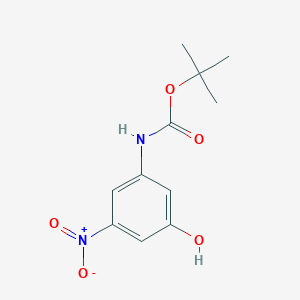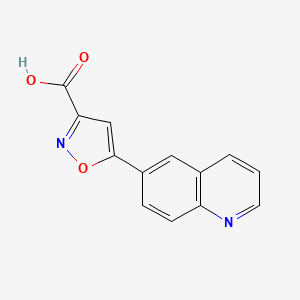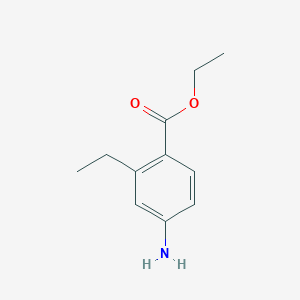
Ethyl 4-amino-2-ethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-2-ethylbenzoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl group attached to the amino group on the benzene ring, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-ethylbenzoate typically involves the alkylation of 4-aminobenzoic acid. One common method includes the reaction of 4-aminobenzoic acid with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method allows for the efficient and reproducible production of the compound on a gram scale. The process involves the use of p-aminobenzoic acid and ethyl bromide, with the reaction being carried out in a continuous-flow reactor .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-amino-2-ethylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Applications De Recherche Scientifique
Ethyl 4-amino-2-ethylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use as a local anesthetic and in pain relief formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-amino-2-ethylbenzoate involves its interaction with specific molecular targets. In biological systems, it acts by binding to sodium ion channels on nerve membranes, thereby blocking the conduction of nerve impulses. This results in a loss of sensation in the targeted area, making it effective as a local anesthetic .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-aminobenzoate:
Ethyl 4-aminobenzoate derivatives: Various derivatives with different alkyl or aryl groups attached to the amino group.
Uniqueness
Ethyl 4-amino-2-ethylbenzoate is unique due to the presence of the ethyl group on the amino group, which imparts distinct chemical and physical properties. This structural modification enhances its solubility and efficacy in certain applications compared to its analogs .
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
ethyl 4-amino-2-ethylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-8-7-9(12)5-6-10(8)11(13)14-4-2/h5-7H,3-4,12H2,1-2H3 |
Clé InChI |
VRJFDPTUKKFWTJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B13518275.png)
